molecular formula C9H10N4 B3230525 [1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine CAS No. 1306603-36-0

[1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B3230525
CAS No.: 1306603-36-0
M. Wt: 174.20 g/mol
InChI Key: HUMVMRWLHUBXJE-UHFFFAOYSA-N
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Description

[1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine: is a heterocyclic compound that features both pyridine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine typically involves the cyclization of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine . This method provides a concise route to the desired compound, ensuring high yields and purity. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like TEMPO for oxidation processes .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated synthesis platforms to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: PhI(OAc)2, TEMPO

    Solvents: Dichloromethane, Toluene

    Catalysts: TEMPO, Acetic Acid

Major Products Formed

    Aldehydes and Ketones: Formed through oxidation reactions.

    Substituted Derivatives: Formed through substitution reactions on the pyridine or pyrazole rings.

Scientific Research Applications

Chemistry

In chemistry, [1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures that are valuable in drug discovery and development .

Biology

The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. It has been investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent .

Industry

In the industrial sector, the compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in material science and catalysis .

Mechanism of Action

The mechanism of action of [1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(pyridin-3-yl)-1H-pyrazol-3-ylmethanamine
  • 1-(pyridin-3-yl)-1H-pyrazol-5-ylmethanamine
  • 1-(pyridin-2-yl)-1H-pyrazol-4-ylmethanamine

Uniqueness

Compared to similar compounds, [1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine exhibits unique reactivity and stability due to the specific positioning of the pyridine and pyrazole rings. This unique structure allows for distinct interactions with biological targets and enhances its potential in various applications .

Properties

IUPAC Name

(1-pyridin-3-ylpyrazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-4-8-5-12-13(7-8)9-2-1-3-11-6-9/h1-3,5-7H,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMVMRWLHUBXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(C=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901260084
Record name 1H-Pyrazole-4-methanamine, 1-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306603-36-0
Record name 1H-Pyrazole-4-methanamine, 1-(3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306603-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-methanamine, 1-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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